molecular formula C9H20O2S2 B12683518 2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol CAS No. 82010-84-2

2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol

Cat. No.: B12683518
CAS No.: 82010-84-2
M. Wt: 224.4 g/mol
InChI Key: HZYDXMRRWHMPAF-UHFFFAOYSA-N
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Description

2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol is a chemical compound with the molecular formula C9H20O2S2 It is characterized by the presence of two ethanol groups attached to a central 2-methylbutane-1,4-diyl backbone through thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol typically involves the reaction of 2-methylbutane-1,4-dithiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methylbutane-1,4-dithiol+2 Ethylene oxide2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol\text{2-Methylbutane-1,4-dithiol} + \text{2 Ethylene oxide} \rightarrow \text{2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol} 2-Methylbutane-1,4-dithiol+2 Ethylene oxide→2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol

Industrial Production Methods

In an industrial setting, the production of 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst presence, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Acid chlorides or alkyl halides; reactions may require a base such as pyridine or triethylamine to neutralize the by-products.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Esters, ethers

Scientific Research Applications

2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Potential use in the study of enzyme interactions and protein modifications due to its thioether linkages.

    Medicine: Investigated for its potential as a drug delivery agent or as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol exerts its effects depends on its application. In biological systems, the thioether groups may interact with thiol-containing enzymes or proteins, potentially modifying their activity. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebisoxybis(2-methylbutane)
  • 2,2’-((2-Methyl-1,4-butanediyl)bis(thio))bisethanol

Uniqueness

2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol is unique due to its combination of thioether and hydroxyl functional groups This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications

Properties

CAS No.

82010-84-2

Molecular Formula

C9H20O2S2

Molecular Weight

224.4 g/mol

IUPAC Name

2-[4-(2-hydroxyethylsulfanyl)-3-methylbutyl]sulfanylethanol

InChI

InChI=1S/C9H20O2S2/c1-9(8-13-7-4-11)2-5-12-6-3-10/h9-11H,2-8H2,1H3

InChI Key

HZYDXMRRWHMPAF-UHFFFAOYSA-N

Canonical SMILES

CC(CCSCCO)CSCCO

Origin of Product

United States

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